Methyl 4-bromo-3-cyano-2-nitrobenzoate
Description
Methyl 4-bromo-3-cyano-2-nitrobenzoate is a synthetic aromatic ester featuring a bromo (Br), cyano (CN), and nitro (NO₂) substituent on the benzene ring. The compound’s structure combines electron-withdrawing groups (EWGs) at positions 2, 3, and 4, which significantly influence its electronic properties and reactivity. Such derivatives are often intermediates in pharmaceutical or agrochemical synthesis, where the nitro and cyano groups facilitate further functionalization via nucleophilic substitution or cycloaddition reactions . The methyl ester group enhances solubility in organic solvents, making it a versatile precursor in multistep syntheses.
Properties
IUPAC Name |
methyl 4-bromo-3-cyano-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-3-7(10)6(4-11)8(5)12(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYPMBJQXNLEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-cyano-2-nitrobenzoate typically involves a multi-step processThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and bromination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-cyano-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution: Various substituted benzoates.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-cyano-2-nitrobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and molecular targets can vary based on the specific use of the compound .
Comparison with Similar Compounds
To contextualize Methyl 4-bromo-3-cyano-2-nitrobenzoate, we compare it with structurally related methyl esters and substituted benzoates, focusing on substituent effects, physical properties, and reactivity.
Structural and Functional Group Comparisons
| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| This compound | Br (4), CN (3), NO₂ (2) | C₁₀H₆BrN₂O₄ | Ester, nitro, cyano, bromo |
| Methyl 4-bromo-3-formamidobenzoate | Br (4), NHCHO (3) | C₉H₈BrNO₃ | Ester, formamido, bromo |
| Methyl salicylate | OH (2), OMe (COOCH₃) | C₈H₈O₃ | Ester, hydroxyl |
| Sandaracopimaric acid methyl ester | Complex diterpene structure | C₂₁H₃₂O₂ | Ester, cyclic diterpene |
Key Observations :
- Electronic Effects: The target compound’s nitro and cyano groups create a highly electron-deficient aromatic ring, favoring electrophilic substitution at meta/para positions. In contrast, Methyl 4-bromo-3-formamidobenzoate’s formamido group (NHCHO) is less electron-withdrawing, enabling different reactivity patterns .
Physical Properties
| Property | This compound | Methyl salicylate | Sandaracopimaric acid methyl ester |
|---|---|---|---|
| Molecular Weight (g/mol) | 313.07 | 152.15 | 316.48 |
| Boiling Point (°C) | Not reported (estimated >250) | 222 | 330–350 |
| Solubility in Organic Solvents | High (ester group) | Moderate | Low (hydrophobic diterpene) |
Notes:
- The target compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is enhanced by its ester and nitro groups, whereas diterpene esters like sandaracopimaric acid methyl ester are lipid-soluble .


- Methyl salicylate’s lower molecular weight and hydroxyl group contribute to its volatility and use in topical applications, unlike the non-volatile target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


